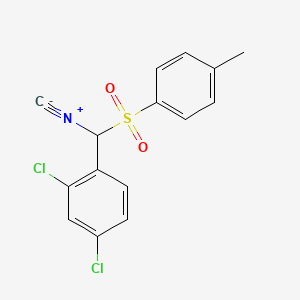

2,4-Dichloro-1-(isocyano(tosyl)methyl)benzene

Vue d'ensemble

Description

The compound "2,4-Dichloro-1-(isocyano(tosyl)methyl)benzene" is not directly mentioned in the provided papers. However, the papers discuss various chemical compounds and their synthesis, which may involve similar chemical groups or reactions that could be relevant to the analysis of the compound . For instance, the synthesis of substituted benzodioxanes and benzothiophenes involves chlorination and functional group transformations that might be similar to those used in the synthesis of the target compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-substituted 1,4-benzodioxanes, involves a quantitative N,N-dichlorination followed by successive functional group conversions without racemization . Similarly, the synthesis of benzothiophene isomers includes functionalization and cyclization reactions . These methods suggest that the synthesis of "2,4-Dichloro-1-(isocyano(tosyl)methyl)benzene" could also involve selective chlorination and subsequent introduction of the isocyano and tosyl groups.

Molecular Structure Analysis

The molecular structure of compounds can be elucidated using X-ray crystallography, as demonstrated by the analysis of a charge-transfer complex and a diselenete compound . These techniques could potentially be applied to determine the molecular structure of "2,4-Dichloro-1-(isocyano(tosyl)methyl)benzene," revealing the arrangement of its atoms and any stereochemical aspects.

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of "2,4-Dichloro-1-(isocyano(tosyl)methyl)benzene." However, the reactivity of similar compounds, such as the formation of a charge-transfer complex and the complexation with palladium, indicates that the target compound may also participate in various chemical reactions, possibly involving its chloro, isocyano, or tosyl groups .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2,4-Dichloro-1-(isocyano(tosyl)methyl)benzene" are not discussed in the papers, the properties of related compounds can provide insights. For example, the electrical conductivity and dielectric behavior of a charge-transfer complex suggest that substituted benzene derivatives can exhibit semiconductor-like behavior . The stability and molecular orbital calculations of a diselenete compound provide information on the electronic structure that could be relevant to understanding the properties of the target compound .

Applications De Recherche Scientifique

Isocyanides in Medicinal Chemistry

- Application Summary: Isocyanides have shown potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . They are considered an unconventional pharmacophore especially useful as a metal coordinating warhead .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific context in which the isocyanide is being used. For example, in drug discovery, the isocyanide might be incorporated into a larger molecule to enhance its biological activity .

- Results or Outcomes: The results or outcomes would also depend on the specific context. In general, isocyanides have shown promising results in various areas of drug discovery .

Isocyanides in Environmental Science

- Application Summary: Isocyanides have been detected in more than 60 biotic (e.g., marine mammals, birds, human milk) and abiotic samples (fat deposits in kitchen hoods) from different areas all over the world .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific context in which the isocyanide is being used. For example, in environmental monitoring, the isocyanide might be detected using gas chromatography .

- Results or Outcomes: The results or outcomes would also depend on the specific context. In general, isocyanides have been detected in a wide range of environmental samples .

Isocyanides in Coordination Chemistry

- Application Summary: Isocyanides have been used as ligands in coordination chemistry . They have unique metal coordinating properties, which makes them useful in this field .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific context in which the isocyanide is being used. For example, in coordination chemistry, the isocyanide might be used to form complexes with metals .

- Results or Outcomes: The results or outcomes would also depend on the specific context. In general, isocyanides have shown promising results in various areas of coordination chemistry .

Indole Derivatives in Medicinal Chemistry

- Application Summary: Indole derivatives are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific context in which the indole derivative is being used. For example, in drug discovery, the indole derivative might be incorporated into a larger molecule to enhance its biological activity .

- Results or Outcomes: The results or outcomes would also depend on the specific context. In general, indole derivatives have shown various biologically vital properties .

Isocyanides in Coordination Chemistry

- Application Summary: Isocyanides have been used as ligands in coordination chemistry . They have unique metal coordinating properties, which makes them useful in this field .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific context in which the isocyanide is being used. For example, in coordination chemistry, the isocyanide might be used to form complexes with metals .

- Results or Outcomes: The results or outcomes would also depend on the specific context. In general, isocyanides have shown promising results in various areas of coordination chemistry .

Indole Derivatives in Medicinal Chemistry

- Application Summary: Indole derivatives are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific context in which the indole derivative is being used. For example, in drug discovery, the indole derivative might be incorporated into a larger molecule to enhance its biological activity .

- Results or Outcomes: The results or outcomes would also depend on the specific context. In general, indole derivatives have shown various biologically vital properties .

Safety And Hazards

The compound has a GHS pictogram signal word of "Danger" . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P337+P313, P361, P403+P233, P405, and P501 . The hazard statements include H301, H311, H315, H319, H331, and H335 . It is classified under UN# 2811, Class 6.1, and Packing Group Ⅲ .

Propriétés

IUPAC Name |

2,4-dichloro-1-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)13-8-5-11(16)9-14(13)17/h3-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIBEUGOSPSWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=C(C=C2)Cl)Cl)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378065 | |

| Record name | 2,4-Dichloro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-1-(isocyano(tosyl)methyl)benzene | |

CAS RN |

952727-77-4 | |

| Record name | 2,4-Dichloro-1-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952727-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)